Methyl 4-allyl-3-hydroxy-2-methylbenzoate
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Overview
Description
Methyl 4-allyl-3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is a derivative of benzoic acid and features a methyl ester group, an allyl group, and a hydroxyl group on the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-allyl-3-hydroxy-2-methylbenzoate typically involves the esterification of 4-allyl-3-hydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .
Types of Reactions:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride
Substitution: Acyl chlorides, alkyl halides
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Benzyl alcohol derivatives
Substitution: Ester derivatives
Scientific Research Applications
Methyl 4-allyl-3-hydroxy-2-methylbenzoate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-allyl-3-hydroxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and allyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 4-hydroxy-3-methylbenzoate
- Methyl 4-allyl-2-hydroxybenzoate
- Methyl 3-hydroxy-2-methylbenzoate
Comparison: Methyl 4-allyl-3-hydroxy-2-methylbenzoate is unique due to the presence of both an allyl group and a hydroxyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and biological interactions compared to its similar compounds . For instance, Methyl 4-hydroxy-3-methylbenzoate lacks the allyl group, which limits its reactivity in certain types of reactions .
Properties
IUPAC Name |
methyl 3-hydroxy-2-methyl-4-prop-2-enylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-9-6-7-10(12(14)15-3)8(2)11(9)13/h4,6-7,13H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNJTRDTMBGTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)CC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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